molecular formula C14H22N2O3S2 B2834353 4-(methylsulfonamidomethyl)-N-(thiophen-2-ylmethyl)cyclohexanecarboxamide CAS No. 1202971-14-9

4-(methylsulfonamidomethyl)-N-(thiophen-2-ylmethyl)cyclohexanecarboxamide

Cat. No.: B2834353
CAS No.: 1202971-14-9
M. Wt: 330.46
InChI Key: CJQGKKTXWTZXJP-UHFFFAOYSA-N
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Description

4-(Methylsulfonamidomethyl)-N-(thiophen-2-ylmethyl)cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a cyclohexane backbone substituted with a methylsulfonamidomethyl group and an N-(thiophen-2-ylmethyl)carboxamide moiety. While direct studies on this compound are sparse in the provided evidence, its structural analogs—particularly cyclohexanecarboxamide derivatives—have been extensively investigated for serotonin 1A (5-HT1A) receptor binding, metal chelation, and biological activity .

Properties

IUPAC Name

4-(methanesulfonamidomethyl)-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S2/c1-21(18,19)16-9-11-4-6-12(7-5-11)14(17)15-10-13-3-2-8-20-13/h2-3,8,11-12,16H,4-7,9-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQGKKTXWTZXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

WAY-100635 and Fluorinated Analogs

WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide) is a well-characterized 5-HT1A receptor antagonist. Key structural differences include:

  • Substituents : WAY-100635 incorporates a piperazine ring and pyridinyl group, whereas the target compound replaces these with a thiophen-2-ylmethyl group and a methylsulfonamidomethyl moiety.
  • Applications : WAY-100635 derivatives, such as 18F-FCWAY and 18F-Mefway , are radiolabeled for positron emission tomography (PET) imaging of 5-HT1A receptors. These analogs exhibit high receptor affinity but suffer from defluorination in vivo, leading to bone uptake of radioactivity .
  • Modifications : Bridgehead iodinated or fluoromethyl analogs of WAY-100635 (e.g., from and ) enhance metabolic stability and receptor specificity, demonstrating the importance of substituent positioning for pharmacokinetics .
Table 1: Structural and Functional Comparison with WAY-100635 Analogs
Compound Key Substituents Receptor Affinity (5-HT1A) Radiolabeling Utility Limitations
Target Compound Thiophen-2-ylmethyl, methylsulfonamidomethyl Not reported Not studied No data on defluorination
WAY-100635 Piperazinyl, pyridinyl High (Ki < 1 nM) No Short plasma half-life
18F-FCWAY Fluorine at C4, pyridinyl High Yes (PET) Defluorination causes bone uptake
Bridgehead Iodinated Analogs Iodine at bridgehead High SPECT imaging Improved metabolic stability

Thiourea-Linked Carboxamides

N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H2L1–H2L9 in ) share the cyclohexanecarboxamide core but replace the sulfonamide group with a thiourea linkage. These compounds are synthesized via condensation of cyclohexanecarbonyl isothiocyanate with aryl amines .

  • Functional Differences: Thiourea derivatives exhibit metal chelation properties due to hard (O, N) and soft (S) donor atoms, enabling applications in catalysis and metallodrug design. The target compound’s sulfonamide group may confer different solubility or hydrogen-bonding capabilities.
  • Biological Activity : Thiourea derivatives show antifungal, antitumor, and antiviral activities, whereas sulfonamides are more commonly associated with enzyme inhibition (e.g., carbonic anhydrase) .
Table 2: Comparison with Thiourea Derivatives
Compound Functional Group Key Applications Synthesis Yield Biological Activity
Target Compound Sulfonamide Not reported Not reported Not studied
H2L1–H2L9 Thiourea Metal chelation, antimicrobial 70–90% Antifungal, antitumor

Alkyl-Substituted Cyclohexanecarboxamides

Simple alkyl derivatives like N-(heptan-4-yl)cyclohexanecarboxamide () lack aromatic or sulfonamide substituents.

  • Structural Simplicity: These compounds are synthesized via copper-catalyzed alkylation, yielding linear or branched alkyl chains.
  • Applications : Primarily used as intermediates in organic synthesis or for studying steric effects on carboxamide conformation .

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